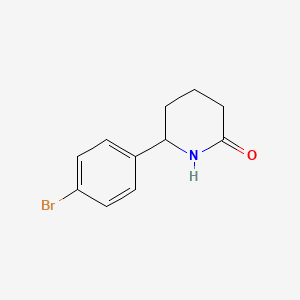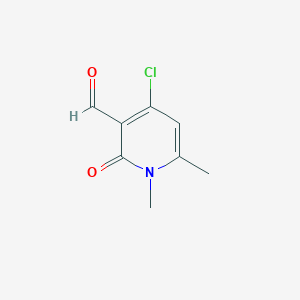
4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chlorine atom, two methyl groups, a keto group, and a formyl group attached to the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multiple steps, starting from simpler pyridine derivatives. One common method is the Skraup synthesis, which involves the reaction of an amine with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and a halogen.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyridines.
科学的研究の応用
4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
類似化合物との比較
4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
特性
IUPAC Name |
4-chloro-1,6-dimethyl-2-oxopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(4-11)8(12)10(5)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKOEWRBSOOAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
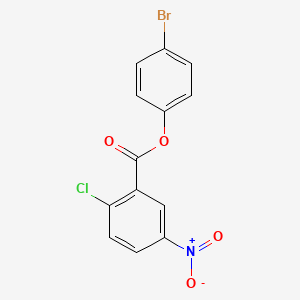
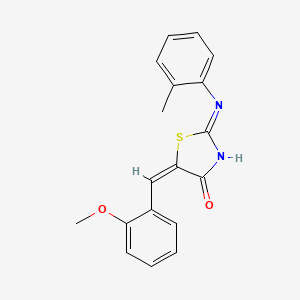
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2530858.png)
![N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2530860.png)
![4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2530862.png)
![diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2530865.png)
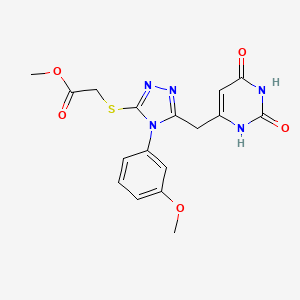
methyl}-1H-pyrazole-3-carboxamide](/img/structure/B2530869.png)
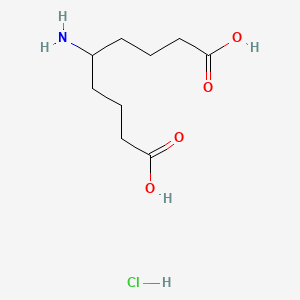
![2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2530872.png)
![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/new.no-structure.jpg)
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)
![[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2530876.png)
